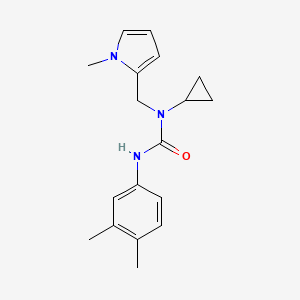

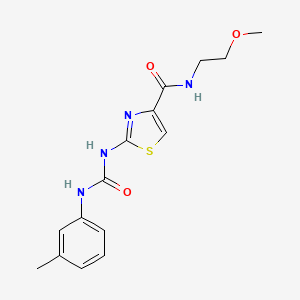

![molecular formula C12H13NO2 B2356539 [5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol CAS No. 875001-59-5](/img/structure/B2356539.png)

[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of “[5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol” is C12H13NO2, and its molecular weight is 203.24 . The structure includes a furan ring attached to a phenyl ring with an amino and a methyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, furamide derivatives, which are structurally similar, can undergo cycloaddition reactions to form cyclic aminimides and triazindiones.Physical And Chemical Properties Analysis

“this compound” has a molecular formula of C12H13NO2 and a molecular weight of 203.24 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Chemical Synthesis and Derivative Formation

- Aza-Piancatelli Rearrangement : The compound undergoes aza-Piancatelli rearrangement with aryl amines in the presence of phosphomolybdic acid, yielding trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields in a short reaction time (B. Reddy et al., 2012).

- Synthesis of Oxazine Derivatives : Furan-2-yl(phenyl)methanol derivatives can undergo smooth aza-Piancatelli rearrangement with 2-aminophenol, leading to the formation of oxazine derivatives. This process is catalyzed by In(OTf)3 and features high selectivity and yields (B. Reddy et al., 2012).

Biobased Building Blocks

- Conversion to Biobased Derivatives : 5-(Hydroxymethyl)furfural (HMF), a structurally similar compound, can be converted to furan-2-yl methanol derivatives. This process involves simple reductive amination and produces high yields with minimal purification, suggesting potential for producing renewable building blocks (A. Cukalovic & C. Stevens, 2010).

Chemical Reactions and Catalysis

- Iridium-Catalyzed Transfer Hydrogenation : Substituted furan methanols, including compounds related to 5-(2-Amino-4-methyl-phenyl)-furan-2-yl]-methanol, are subject to iridium-catalyzed transfer hydrogenation. This leads to enantioselective carbonyl allylation, crotylation, and tert-prenylation (Benjamin Bechem et al., 2010).

Biochemical Processes

- Oxidation to Furan-2,5-dicarboxylic Acid : An enzyme-catalyzed process can oxidize related compounds like [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA). This involves multiple oxidation steps and demonstrates the potential for biotechnological conversion of furan derivatives (W. Dijkman et al., 2014).

Pharmacological Potential

- Potential Anti-Inflammatory and Antibacterial Properties : Pyrazoline derivatives, including those incorporating furan-2-yl elements, have been synthesized and show promising anti-inflammatory and antibacterial activities (P. Ravula et al., 2016).

Propiedades

IUPAC Name |

[5-(2-amino-4-methylphenyl)furan-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-2-4-10(11(13)6-8)12-5-3-9(7-14)15-12/h2-6,14H,7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFBLRMSLNTEPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2356456.png)

![Methyl 2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2356457.png)

![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2356458.png)

![8-Methoxy-3-[7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2356460.png)

![4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2356462.png)

![2-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2356467.png)

![6-ethyl-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2356473.png)

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2356476.png)

![Ethyl (2E)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxopropanoate](/img/structure/B2356477.png)